1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Glycosylation: Attachment of the oxolan-2-yl group via glycosylation reactions.
Functional group modifications: Introduction of the imino and carbonitrile groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification techniques: Advanced purification methods such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imino groups to amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may:
Inhibit enzymes: By binding to active sites and preventing substrate access.
Modulate signaling pathways: By interacting with receptors or other signaling molecules.
Induce cellular responses: Such as apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-d]pyrimidine backbone fused with a sugar-like moiety. Its molecular formula is C12H14N4O6, and it possesses unique functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 286.26 g/mol |
Solubility | DMSO: 10 mg/ml; PBS: 5 mg/ml |
Density | 1.614 g/cm³ (predicted) |
pKa | 12.40 (predicted) |
Storage Temperature | -20°C |
Antiviral Properties
Research indicates that this compound may exhibit antiviral activity . It has been shown to interact with viral enzymes, potentially inhibiting their function. Studies have demonstrated significant reductions in viral replication in cell cultures treated with this compound.
Anticancer Activity
The compound's structure suggests possible anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. For instance, it has been observed to inhibit the proliferation of breast cancer cells through cell cycle arrest mechanisms.
Enzyme Interaction Studies
Interaction studies highlight that the compound can modulate enzyme activities involved in metabolic pathways. It has been identified as a biochemical probe for studying enzyme interactions, particularly those related to nucleotide metabolism.
Case Studies and Research Findings
- Antiviral Study : A study published in the Journal of Medicinal Chemistry assessed the compound's efficacy against influenza virus. Results indicated a dose-dependent reduction in viral titers with an IC50 of approximately 5 µM .
- Anticancer Research : In a study focusing on breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 10 µM), suggesting its potential as a therapeutic agent .
- Enzyme Modulation : A recent paper explored the compound's effects on nucleotide synthesis pathways. The findings revealed that it inhibits dihydrofolate reductase activity, leading to decreased levels of tetrahydrofolate and subsequently impairing DNA synthesis .
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit viral enzymes , thus preventing viral replication.
- Induce apoptosis in cancer cells by activating pro-apoptotic factors.
- Modulate metabolic enzymes , affecting cellular metabolism and proliferation.
Properties
Molecular Formula |
C12H13N5O4 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O4/c13-1-5-2-15-11-7(5)10(14)16-4-17(11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,14-15,18-20H,3H2/t6-,8-,9-,12-/m1/s1 |
InChI Key |
NNCUDBZFJHKWSY-WOUKDFQISA-N |
Isomeric SMILES |
C1=C(C2=C(N1)N(C=NC2=N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#N |
Canonical SMILES |
C1=C(C2=C(N1)N(C=NC2=N)C3C(C(C(O3)CO)O)O)C#N |
Origin of Product |
United States |
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